N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide
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Overview
Description
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This is achieved through the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced via sulfonation reactions, where the triazoloquinoxaline core is reacted with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiviral and antimicrobial activities.
Medicine: Potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido-quinoxaline Derivatives: These are isosteres of triazoloquinoxalines and also show antiviral and antimicrobial properties.
Uniqueness
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other triazoloquinoxaline derivatives .
Properties
IUPAC Name |
N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(2)17-21-22-19-18(20-15-11-7-8-12-16(15)24(17)19)23(3)27(25,26)14-9-5-4-6-10-14/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFXLUNZPRUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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